Substance P, Free Acid is a native substance P analog, but shows no biological activity of substance P.
2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid
CAS No.: 71977-09-8
Cat. No.: VC21539976
Molecular Formula: C₆₃H₉₇N₁₇O₁₄S
Molecular Weight: 1348.6 g/mol
* For research use only. Not for human or veterinary use.
![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid - 71977-09-8](/images/no_structure.jpg)
CAS No. | 71977-09-8 |
---|---|
Molecular Formula | C₆₃H₉₇N₁₇O₁₄S |
Molecular Weight | 1348.6 g/mol |
IUPAC Name | 2-[[2-[[2-[[2-[[2-[[5-amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
Standard InChI | InChI=1S/C63H97N17O14S/c1-37(2)33-45(56(87)76-44(62(93)94)27-32-95-3)72-52(83)36-71-53(84)46(34-38-15-6-4-7-16-38)77-57(88)47(35-39-17-8-5-9-18-39)78-55(86)41(23-25-50(66)81)73-54(85)42(24-26-51(67)82)74-58(89)49-22-14-31-80(49)61(92)43(20-10-11-28-64)75-59(90)48-21-13-30-79(48)60(91)40(65)19-12-29-70-63(68)69/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,81)(H2,67,82)(H,71,84)(H,72,83)(H,73,85)(H,74,89)(H,75,90)(H,76,87)(H,77,88)(H,78,86)(H,93,94)(H4,68,69,70) |
Standard InChI Key | XHWDVRRNQHMAPE-UHFFFAOYSA-N |
SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Canonical SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Structural Characteristics and Properties
Molecular Framework
The compound features a complex oligopeptide backbone with multiple amide linkages and several key structural elements that define its properties. The core structure includes multiple pyrrolidine rings that create conformational constraints similar to those observed in related compounds such as 4-Methyl-2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid. These pyrrolidine rings likely play a crucial role in determining the three-dimensional arrangement of the molecule, potentially influencing its biological activity by restricting rotational freedom around peptide bonds.
The compound's structure contains several amino acid derivatives including phenylalanine-like moieties (as indicated by the 3-phenylpropanoyl groups), which typically contribute to hydrophobic interactions in biological systems. The presence of multiple amino groups, including the diaminomethylideneamino functionality (similar to a guanidino group found in arginine), suggests potential for hydrogen bonding and ionic interactions with biological targets.
Physicochemical Properties
Based on analysis of structurally similar compounds, this oligopeptide likely possesses the following physicochemical properties:
The large number of hydrogen bond donors and acceptors would typically classify this compound as having poor oral bioavailability according to Lipinski's Rule of Five, though peptide-based therapeutics often operate under different pharmacokinetic principles.
Structural Elements and Function
The compound contains several structural elements that suggest specific functions:
-
Pyrrolidine rings: These secondary amine-containing five-membered rings typically confer rigidity to peptide structures and are found in many bioactive compounds including protease inhibitors.
-
Multiple peptide bonds: These create a backbone structure similar to natural proteins and peptides, allowing for specific recognition by biological targets.
-
Phenyl groups: These aromatic moieties often participate in π-stacking interactions with aromatic amino acid residues in protein binding pockets.
-
Diaminomethylideneamino group: This guanidine-like functionality is positively charged at physiological pH and often involved in ionic interactions with negatively charged groups such as carboxylates and phosphates in biological systems .
Synthesis and Manufacturing Approaches
Synthetic Routes
The synthesis of this complex oligopeptide would likely involve a multi-step approach similar to those employed for other structurally complex peptides. Based on synthetic strategies used for related compounds, a possible route would include:
-
Sequential peptide coupling: Building the molecule from smaller fragments using peptide coupling reagents similar to the approach used for triazole-containing peptides .
-
Protection-deprotection strategies: The use of orthogonal protecting groups to selectively couple specific amino acids while preventing unwanted side reactions.
-
Solid-phase peptide synthesis (SPPS): This efficient approach would allow for the sequential addition of amino acid residues to build the complex structure.
The synthetic challenge would be significant due to the multiple functionalities and potential for side reactions. A table comparing potential synthetic approaches is provided below:
Key Synthetic Challenges
Several challenges would likely be encountered during synthesis:
-
Pyrrolidine couplings: The incorporation of pyrrolidine-2-carbonyl groups would require specialized coupling conditions, potentially using reagents like EDC/NHS or HBTU as observed with similar compounds.
-
Regioselectivity: Controlling the site-specific reactions would be crucial, particularly when multiple reactive amino groups are present .
-
Stereochemistry: Maintaining the correct stereochemistry at multiple chiral centers would be essential for biological activity.
-
Purification: The separation of closely related intermediates and byproducts would require sophisticated chromatographic techniques.
Chemical Reactivity and Stability
Functional Group Reactivity
The various functional groups present in the compound would exhibit different reactivity patterns:
Functional Group | Expected Reactivity | Potential Modifications |
---|---|---|
Carboxylic acid | Nucleophilic substitution; Esterification | Formation of esters, amides, anhydrides |
Primary amines | Nucleophilic attack; Alkylation | N-alkylation; Amide formation |
Peptide bonds | Hydrolysis (enzymatic/chemical) | Cleavage under acidic/basic conditions |
Pyrrolidine rings | N-alkylation; Oxidation | Formation of N-oxides; Ring-opening under harsh conditions |
Guanidine-like group | Strong base; Nucleophilic | Salt formation; Condensation reactions |
Stability Profile
Based on data from structurally related compounds, the following stability characteristics can be predicted:
-
Thermal stability: The compound would likely show moderate thermal stability but begin to degrade at temperatures above 150°C, similar to related peptidic compounds that undergo decarboxylation and cyclization at elevated temperatures.
-
Hydrolytic stability: The multiple amide bonds would be susceptible to hydrolysis under strongly acidic or basic conditions, with pyrrolidine-amide linkages being particularly vulnerable to enzymatic cleavage by proline-specific endopeptidases.
-
Oxidative stability: The methionine-derived methylsulfanyl group would be susceptible to oxidation, potentially forming sulfoxides or sulfones upon exposure to oxidizing agents.
-
Photostability: The compound may undergo photolytic degradation, particularly affecting the aromatic portions and certain amino groups.
For development as a potential therapeutic, strategies to improve metabolic stability would be crucial, potentially involving cyclization, N-methylation of peptide bonds, or use of unnatural amino acids to resist enzymatic degradation .
Analytical Characterization Methods
Spectroscopic Analysis
Characterization of this complex compound would require a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR would be essential for structure confirmation, with 2D techniques (COSY, HSQC, HMBC) necessary to fully elucidate the connectivity patterns.
-
Mass Spectrometry: High-resolution mass spectrometry would be crucial for confirming the molecular formula, with tandem MS/MS for sequence determination and fragmentation pattern analysis.
-
Infrared Spectroscopy: This would help identify key functional groups including amides (1630-1690 cm-1), carboxylic acids (1700-1725 cm-1), and amino groups (3300-3500 cm-1).
-
Circular Dichroism: Essential for determining the secondary structure and conformational properties in solution.
Chromatographic Methods
Purification and analysis would likely involve:
-
Reversed-phase HPLC with gradient elution for separation of closely related species.
-
Size-exclusion chromatography for separation based on molecular size.
-
UPLC/MS/MS for detailed impurity profiling and quantification, similar to methods used for related peptide compounds in pharmacokinetic studies .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume